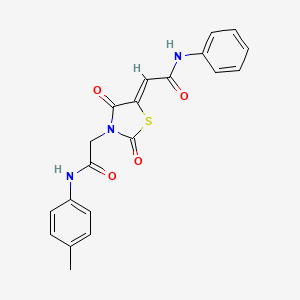
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide, a thiazolidine derivative, has garnered attention for its potential biological activities, including anticancer and antibacterial properties. This article synthesizes current research findings related to the compound's biological activity, focusing on its efficacy against various cancer cell lines and bacterial strains.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O4S |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 880797-53-5 |
Anticancer Activity
Research has demonstrated that thiazolidine derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results.
Case Studies and Findings
- Antiproliferative Effects : In a study by Havrylyuk et al., several derivatives of thiazolidine were synthesized and tested for antiproliferative activity against leukemia (HL-60), breast cancer (MDA-MB-231), and CNS cancer (SF-268) cell lines. Among these, compounds similar to our target compound showed significant inhibition of cell proliferation, indicating potential for further development in cancer therapy .
- Mechanism of Action : The mechanism underlying the anticancer effects involves the induction of apoptosis in tumor cells. For instance, derivatives tested according to the NCI protocol exhibited high cytotoxicity against multiple tumor cell lines including cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7) .
- Structure-Activity Relationship : The presence of specific substituents on the thiazolidine ring significantly influences biological activity. Substituents such as phenoxy groups enhance the compound's ability to inhibit tumor growth .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity.
Research Findings
- Broad Spectrum Activity : A study reported that thiazolidine derivatives exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds demonstrated greater efficacy than traditional antibiotics like ampicillin .
- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus . This suggests a strong potential for these compounds in treating bacterial infections.
- Comparative Analysis : In comparative studies, certain derivatives displayed antibacterial potency exceeding that of established antibiotics, highlighting their potential as alternative therapeutic agents .
特性
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-13-7-9-15(10-8-13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCHZAKVIWXHLZ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














